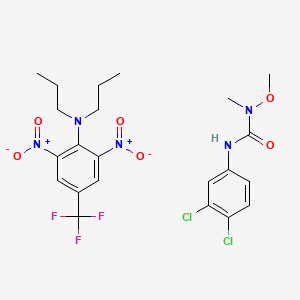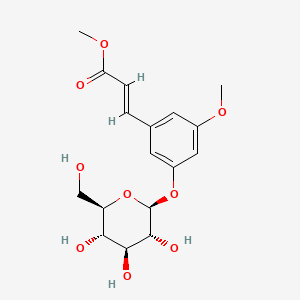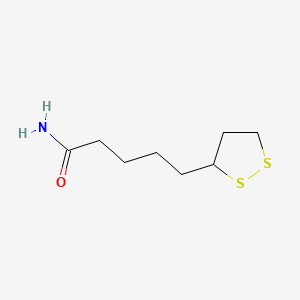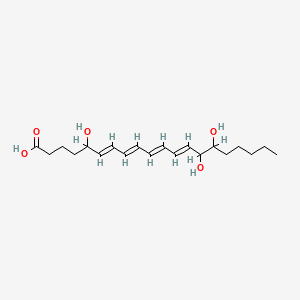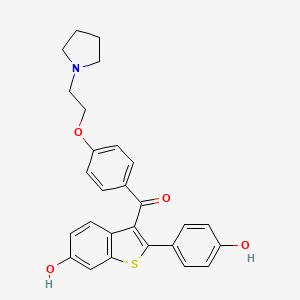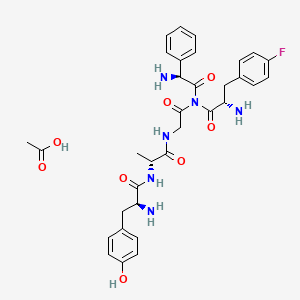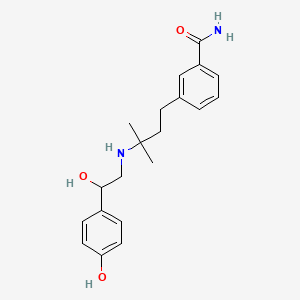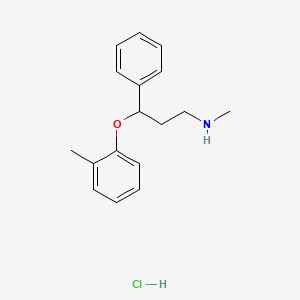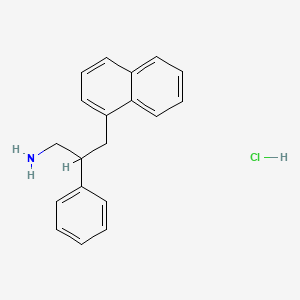![molecular formula C22H22N4O2 B1675633 Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate CAS No. 1029692-15-6](/img/structure/B1675633.png)
Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate
Overview
Description
Scientific Research Applications
Chemistry: It is used as a reference compound in the development of new selective androgen receptor modulators.
Biology: The compound has been investigated for its effects on muscle strength and body composition.
Medicine: LY-2452473 has been studied for its potential to treat conditions such as erectile dysfunction and benign prostate hyperplasia. .
Future Directions
Mechanism of Action
Target of Action
LY2452473, also known as Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate or XKW9MYF94Y, is a selective androgen receptor modulator (SARM) . The primary target of LY2452473 is the androgen receptor .
Pharmacokinetics
LY2452473 is absorbed rapidly with a time to reach maximum plasma concentration for both LY2452473 and total radioactivity of 2–3 hours . It is cleared slowly with a plasma terminal half-life of 27 hours for LY2452473 and 51 hours for the total radioactivity . Metabolic clearance is the main route of elimination, with minimal LY2452473 detected in excreta . Multiple metabolic pathways are involved, with no single pathway accounting for more than 30% of the dose in excreta .
Action Environment
Factors such as pH could potentially affect its stability and action, as suggested by the conversion of one of its metabolites under acidic conditions .
Biochemical Analysis
Biochemical Properties
LY2452473 plays a significant role in biochemical reactions by selectively modulating androgen receptors. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting androgen receptors in specific tissues such as skeletal muscle, bone, and the penis. The nature of these interactions involves binding to androgen receptors, which leads to the activation or inhibition of specific signaling pathways .
Cellular Effects
LY2452473 influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, LY2452473 promotes muscle growth and strength by activating androgen receptors, which in turn enhances protein synthesis and muscle hypertrophy. In bone cells, it stimulates bone formation and increases bone density .
Molecular Mechanism
The molecular mechanism of LY2452473 involves its binding interactions with androgen receptors. Upon binding, LY2452473 acts as an agonist in select tissues, such as skeletal muscle and bone, while acting as an antagonist in the prostate. This selective modulation results in the activation of androgen receptors in target tissues, leading to increased protein synthesis, muscle growth, and bone formation. Additionally, LY2452473 inhibits androgen receptor activation in the prostate, thereby reducing the risk of prostate-related side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2452473 have been observed to change over time. The compound is rapidly absorbed, reaching maximum plasma concentration within 2-3 hours, and is cleared slowly with a plasma half-life of approximately 27 hours. Long-term studies have shown that LY2452473 maintains its stability and continues to exert its effects on cellular function over extended periods. Degradation products and metabolites have been identified, which may influence the compound’s long-term efficacy .
Dosage Effects in Animal Models
The effects of LY2452473 vary with different dosages in animal models. At lower doses, LY2452473 has been shown to effectively promote muscle growth and bone density without significant adverse effects. At higher doses, toxic or adverse effects such as liver toxicity and hormonal imbalances have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
LY2452473 is involved in multiple metabolic pathways, primarily metabolized by the enzyme CYP3A4. The compound undergoes various biotransformations, including hydroxylation and acetylation, resulting in the formation of several metabolites. These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, LY2452473 is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to androgen receptors and other biomolecules. LY2452473 accumulates in target tissues such as skeletal muscle and bone, where it exerts its therapeutic effects. The transport and distribution mechanisms ensure that LY2452473 reaches its intended sites of action .
Subcellular Localization
LY2452473’s subcellular localization is primarily within the cytoplasm and nucleus of target cells. The compound’s activity and function are influenced by its localization, as it needs to bind to androgen receptors within these compartments to exert its effects. Post-translational modifications and targeting signals may also play a role in directing LY2452473 to specific cellular compartments, enhancing its efficacy and specificity .
Preparation Methods
The synthesis of LY-2452473 involves several steps, including the Fischer indole synthesis. The compound is prepared by reacting an indole derivative with a carbamate ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
LY-2452473 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: LY-2452473 can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Comparison with Similar Compounds
LY-2452473 is unique among selective androgen receptor modulators due to its specific chemical structure and selective binding properties. Similar compounds include:
Enobosarm: Another selective androgen receptor modulator with similar applications.
JNJ-28330835: A compound with comparable androgen receptor modulating properties.
Ligandrol: Known for its use in enhancing muscle strength and body composition.
LY-2452473 stands out due to its specific binding affinity and the range of conditions it has been investigated for, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWYQYVBNODSV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145591 | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029692-15-6 | |
| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2452473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2452473 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPK-88004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
